Product packaging for O-Demethyldeacetyldiltiazem(Cat. No.:CAS No. 84903-82-2)

O-Demethyldeacetyldiltiazem

Cat. No.: B1677177
CAS No.: 84903-82-2
M. Wt: 358.5 g/mol
InChI Key: QYKYTLTVPBXRNC-UHFFFAOYSA-N
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Description

Definition and Academic Significance of O-Demethyldeacetyldiltiazem as a Diltiazem (B1670644) Metabolite

This compound, also known as Deacetyl-O-demethyldiltiazem or M4, is a chemical derivative formed in the body following the administration of diltiazem. nih.govresearchgate.net It is one of several metabolites produced as the parent drug undergoes biotransformation, primarily in the liver. tga.gov.au Its chemical name is (2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one. cymitquimica.com

The academic significance of this compound lies in its role as an indicator of a specific metabolic pathway for diltiazem. While some metabolites of diltiazem retain pharmacological activity, O-demethylated derivatives are reported to have virtually no vasodilating activity. researchgate.net Therefore, the formation of this compound represents a step in the deactivation and eventual elimination of the drug from the body. Its presence and concentration in plasma and urine provide valuable insights into the metabolic profile of an individual, which can be influenced by various factors, including genetics. nih.govnih.gov

Foundational Research on Diltiazem Metabolic Pathways

Diltiazem undergoes extensive metabolism through several key pathways, including N-demethylation, deacetylation, and O-demethylation. researchgate.netdrugbank.com The primary routes of biotransformation are N-demethylation and deacetylation. researchgate.net

N-demethylation: This process is primarily mediated by the cytochrome P450 enzyme CYP3A4 and results in the formation of N-monodesmethyl diltiazem (MA). researchgate.netdrugbank.com

Deacetylation: This reaction is carried out by esterase enzymes and produces desacetyldiltiazem (M1). researchgate.netdrugbank.com

O-demethylation: This pathway is mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). nih.govnih.govdrugbank.com

This compound is formed through a sequence of these metabolic reactions. Foundational in vitro research using transfected human liver cells has demonstrated that diltiazem can first be deacetylated to form desacetyldiltiazem (M1). nih.gov Subsequently, M1 undergoes O-demethylation, a reaction catalyzed by CYP2D6, to produce this compound (M4). nih.govresearchgate.net Direct O-demethylation of diltiazem to O-desmethyl diltiazem (Mx), also mediated by CYP2D6, can occur, which can then be deacetylated to form this compound. nih.govdrugbank.com

The following table summarizes the key enzymes and the resulting primary metabolites in the biotransformation of diltiazem.

Metabolic PathwayPrimary EnzymeResulting Metabolite(s)
N-demethylationCYP3A4N-monodesmethyl diltiazem (MA)
DeacetylationEsterasesDesacetyldiltiazem (M1)
O-demethylationCYP2D6O-desmethyl diltiazem (Mx)

Rationale for Dedicated Academic Inquiry into this compound's Biotransformation

The dedicated academic inquiry into the biotransformation of this compound is driven by several key factors, primarily related to pharmacogenetics and the potential for drug-drug interactions.

The enzyme responsible for the formation of this compound from its precursor, desacetyldiltiazem, is CYP2D6. nih.govresearchgate.net CYP2D6 is a highly polymorphic enzyme, meaning that its gene exists in many different forms (alleles) within the human population. nih.gov These genetic variations can lead to significant differences in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov

Studies have shown that individuals who are poor metabolizers via CYP2D6 exhibit markedly higher systemic exposure to desacetyldiltiazem. nih.gov This is because the O-demethylation pathway, which is crucial for the further metabolism and clearance of desacetyldiltiazem, is impaired in these individuals. nih.gov Consequently, understanding the formation of this compound is critical for several reasons:

Investigating Drug-Drug Interactions: Diltiazem is often co-administered with other drugs. Many of these drugs can be inhibitors or inducers of CYP2D6. nih.gov Research into the biotransformation of this compound helps to elucidate the potential for clinically significant drug-drug interactions that occur via the CYP2D6 pathway.

Informing Personalized Medicine: A thorough understanding of the metabolic pathways leading to inactive metabolites like this compound, and the genetic factors that influence them, is a cornerstone of personalized medicine. This knowledge has the potential to guide clinicians in tailoring diltiazem therapy to an individual's genetic makeup, thereby optimizing therapeutic outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O3S B1677177 O-Demethyldeacetyldiltiazem CAS No. 84903-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKYTLTVPBXRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276923, DTXSID401115561
Record name 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33286-23-6, 84903-82-2
Record name 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33286-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Enzymatic Biotransformation of O Demethyldeacetyldiltiazem

Primary Phase I Metabolic Transformations Leading to O-Demethyldeacetyldiltiazem

The generation of this compound from its parent compound, diltiazem (B1670644), is not a direct conversion but rather the result of a metabolic cascade involving several key Phase I reactions. These transformations, occurring primarily in the liver, modify the chemical structure of diltiazem, altering its physicochemical properties and pharmacological activity. The principal pathways leading to the formation of this compound are O-demethylation, deacetylation, and N-demethylation.

O-demethylation is a critical step in the metabolism of diltiazem. This reaction involves the removal of a methyl group from the methoxyphenyl moiety of the diltiazem molecule. In vitro studies have provided evidence that this process is mediated by the polymorphic isoenzyme CYP2D6. nih.gov The product of this reaction is O-desmethyl-diltiazem. The formation of this compound can then proceed through the subsequent deacetylation of O-desmethyl-diltiazem.

Deacetylation is another major metabolic pathway for diltiazem, catalyzed by esterases found in various tissues, including the liver, blood, lung, brain, and small intestine. nih.gov This reaction hydrolyzes the acetyl group from the diltiazem molecule, yielding desacetyldiltiazem. nih.gov Desacetyldiltiazem is a pharmacologically active metabolite and serves as a direct precursor to this compound through a subsequent O-demethylation reaction. drugbank.com

N-demethylation, primarily mediated by the CYP3A4 isozyme, is also a significant pathway in diltiazem metabolism, leading to the formation of N-monodesmethyldiltiazem. drugbank.com While this metabolite is a major product of diltiazem biotransformation, the pathway to this compound more directly involves the interplay of deacetylation and O-demethylation. The sequential nature of these reactions—deacetylation followed by O-demethylation—appears to be a key route for the formation of this compound. drugbank.comjst.go.jp

Metabolic Pathways of Diltiazem
Parent CompoundMetabolic ReactionPrimary Enzyme(s)Resulting Metabolite
DiltiazemO-DemethylationCYP2D6O-desmethyl-diltiazem
DiltiazemDeacetylationEsterasesDesacetyldiltiazem
DiltiazemN-DemethylationCYP3A4N-monodesmethyldiltiazem
DesacetyldiltiazemO-DemethylationCYP2D6This compound (Deacetyl-O-demethyl-diltiazem)

Enzymatic Regulation of this compound Formation and Subsequent Metabolism

The cytochrome P450 system plays a pivotal role in the oxidative metabolism of diltiazem. Specifically, CYP2D6 is responsible for the O-demethylation of both diltiazem and its deacetylated metabolite, desacetyldiltiazem. nih.gov The activity of CYP2D6 can be influenced by genetic polymorphisms, leading to interindividual variability in the metabolism of diltiazem. nih.gov Individuals with reduced CYP2D6 function ("poor metabolizers") may exhibit altered plasma concentrations of O-demethylated metabolites. nih.gov

Beyond the cytochrome P450 system, esterases are crucial for the deacetylation of diltiazem to desacetyldiltiazem, a key precursor of this compound. drugbank.com These enzymes are widely distributed in various tissues, suggesting that the deacetylation of diltiazem is not restricted to the liver. nih.gov The activity of these esterases can significantly impact the concentration of desacetyldiltiazem available for subsequent O-demethylation by CYP2D6. Further metabolism of diltiazem metabolites can also involve conjugation reactions, such as glucuronidation and/or sulfation, which are Phase II metabolic processes that facilitate the excretion of the metabolites. jst.go.jpsemanticscholar.org

Enzymatic Regulation of Diltiazem Metabolism
EnzymeMetabolic ReactionSubstrate(s)Product(s)
CYP2D6O-DemethylationDiltiazem, DesacetyldiltiazemO-desmethyl-diltiazem, this compound
CYP3A4N-DemethylationDiltiazemN-monodesmethyldiltiazem
EsterasesDeacetylationDiltiazemDesacetyldiltiazem
Glucuronosyltransferases/SulfotransferasesConjugationVarious Metabolites (e.g., Deacetyl-N,O-demethyl-diltiazem)Glucuronide/Sulfate (B86663) Conjugates

Characterization of Metabolic Intermediates and Terminal Products Associated with this compound

The metabolism of diltiazem results in a variety of intermediates and terminal products. This compound, also known as deacetyl-O-demethyl-diltiazem (M4), is a significant metabolite in this pathway. jst.go.jpsemanticscholar.org

The metabolic cascade can be summarized as follows:

Diltiazem can be deacetylated to desacetyldiltiazem . drugbank.com

Desacetyldiltiazem can then be O-demethylated to form This compound . drugbank.com

Alternatively, Diltiazem can be N-demethylated to N-monodesmethyldiltiazem . drugbank.com

N-monodesmethyldiltiazem can undergo further deacetylation to form deacetyl-N-monodesmethyldiltiazem . jst.go.jpsemanticscholar.org

This metabolite can then be O-demethylated to form deacetyl-N,O-demethyl-diltiazem (M6) , which represents a more extensively metabolized product. jst.go.jpsemanticscholar.org

The terminal products of diltiazem metabolism are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their elimination from the body, primarily through urine. drugbank.comjst.go.jp Therefore, metabolites such as deacetyl-N,O-demethyl-diltiazem may undergo conjugation prior to excretion. drugbank.comjst.go.jp

Enzyme Kinetics and Mechanistic Studies of O Demethyldeacetyldiltiazem Metabolism

Quantitative Characterization of Enzyme Reaction Rates and Substrate Binding Affinities

The efficiency and dynamics of an enzyme-catalyzed reaction, such as the metabolism of O-Demethyldeacetyldiltiazem, are quantitatively described by key kinetic parameters. The two most fundamental parameters derived from the Michaelis-Menten model are the maximum reaction velocity (Vmax) and the Michaelis constant (Km). fiveable.me

Vmax represents the maximum rate at which the enzyme can catalyze the reaction when it is completely saturated with the substrate. fiveable.me It is a measure of the enzyme's catalytic capacity. Km, the Michaelis constant, is defined as the substrate concentration at which the reaction rate is half of Vmax. libretexts.orgwikipedia.org It serves as an inverse measure of the binding affinity between the enzyme and its substrate; a lower Km value indicates a stronger affinity, meaning less substrate is needed to reach half the maximum reaction velocity. mit.eduyoutube.com

While specific Vmax and Km values for the direct metabolism of this compound are not detailed in the reviewed literature, the formation of its related metabolite, Desacetyl-O-demethyl-diltiazem (M4), has been shown to follow these kinetic principles, confirming the applicability of this quantitative framework. nih.gov The determination of these values is essential for comparing enzyme efficiency and predicting how the enzyme will behave under different physiological conditions. wikipedia.org

Table 1: Key Parameters in Enzyme Kinetics

Parameter Definition Significance
Vmax The maximum rate of an enzyme-catalyzed reaction at substrate saturation. fiveable.me Indicates the enzyme's maximum catalytic capacity.
Km The substrate concentration at which the reaction velocity is half of Vmax. libretexts.org Reflects the enzyme's affinity for the substrate; a lower Km implies higher affinity. mit.edu
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. youtube.com Measures the catalytic efficiency of a single enzyme molecule.

This table is generated based on established principles of enzyme kinetics.

Analysis of Michaelis-Menten and Non-Michaelis-Type Enzyme Kinetics

The metabolism of many compounds, including the pathway involving this compound, is often described by the Michaelis-Menten kinetic model. libretexts.org This model explains the relationship between the concentration of a substrate and the rate of the corresponding enzymatic reaction. fiveable.me In vitro studies have demonstrated that the formation of Desacetyl-O-demethyl-diltiazem, a downstream metabolite, follows Michaelis-Menten kinetics. nih.gov

According to this model, the reaction velocity (v) increases with substrate concentration ([S]). wikipedia.org

At low substrate concentrations ([S] << Km), the reaction rate is directly proportional to the substrate concentration, exhibiting first-order kinetics. libretexts.org

At high substrate concentrations ([S] >> Km), the enzyme becomes saturated with the substrate, and the reaction rate approaches its maximum (Vmax), becoming independent of the substrate concentration and exhibiting zero-order kinetics. libretexts.org

This relationship is mathematically expressed by the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) fiveable.me

Graphical representation of this equation yields a hyperbolic curve when plotting reaction velocity against substrate concentration. researchgate.net While the Michaelis-Menten model is widely applicable, some enzymatic reactions may exhibit more complex, non-Michaelis-type kinetics, such as those involving multi-substrate reactions or allosteric regulation. wikipedia.org

Table 2: Characteristics of Michaelis-Menten Kinetics

Substrate Concentration Relationship Kinetic Order
Low ([S] << Km) Reaction rate is proportional to [S]. First-Order
Intermediate ([S] = Km) Reaction rate is half of Vmax. Mixed-Order

| High ([S] >> Km) | Reaction rate is maximal (Vmax) and independent of [S]. | Zero-Order |

This table is generated based on the principles of the Michaelis-Menten model. libretexts.org

Impact of Genetic Polymorphisms on this compound Metabolic Capacity (e.g., CYP2D6 Genotype)

The metabolism of diltiazem (B1670644) and its derivatives is significantly influenced by genetic factors, particularly polymorphisms in the genes encoding metabolic enzymes. enghusen.dk The cytochrome P450 enzyme CYP2D6 has been identified as the key polymorphic enzyme responsible for the O-demethylation of diltiazem. nih.gov

The CYP2D6 gene is highly polymorphic, meaning numerous variations (alleles) exist within the population, leading to different levels of enzyme activity. enghusen.dkdovepress.com Based on their genotype, individuals can be classified into distinct metabolic phenotypes:

Poor Metabolizers (PMs): Carry two non-functional alleles, resulting in little to no enzyme activity. cpicpgx.org

Intermediate Metabolizers (IMs): Have a combination of alleles that results in decreased enzyme activity. cpicpgx.org

Extensive (Normal) Metabolizers (EMs): Possess two fully functional alleles, representing normal enzyme activity. cpicpgx.org

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to significantly increased enzyme activity. cpicpgx.org

This genetic variability has a direct and clinically relevant impact on the metabolic capacity for diltiazem's metabolites. A clinical study revealed that individuals classified as poor CYP2D6 metabolizers had a systemic exposure to the active metabolites desacetyl diltiazem and N-demethyldesacetyl diltiazem that was five times higher than in extensive metabolizers. researchgate.net This accumulation demonstrates that reduced CYP2D6 function significantly impairs the metabolic clearance of compounds in this pathway. researchgate.net

Table 3: Influence of CYP2D6 Genotype on Metabolic Phenotype

Phenotype Genotype Example (Alleles) Resulting Enzyme Activity Implication for Metabolism
Poor Metabolizer (PM) Two non-functional (e.g., 4/4, 5/5) Absent or minimal Markedly reduced clearance of CYP2D6 substrates. researchgate.net
Intermediate Metabolizer (IM) One functional, one non-functional (e.g., 1/4) or two partially active (e.g., 10/41) Decreased Slower metabolism compared to EMs. cpicpgx.org
Extensive Metabolizer (EM) Two functional (e.g., 1/1, 1/2) Normal "Wild-type" metabolic capacity. cpicpgx.org

| Ultrarapid Metabolizer (UM) | Gene duplication of functional alleles (e.g., *1xN, *2xN) | Increased | Faster and more extensive metabolism. mayocliniclabs.com |

This table is generated based on pharmacogenetic principles of CYP2D6. cpicpgx.orgresearchgate.netmayocliniclabs.com

Investigation of Metabolic Inhibition and Enzyme Induction Phenomena

The rate of this compound metabolism can be altered by the co-administration of other substances that act as enzyme inhibitors or inducers. auckland.ac.nz

Metabolic Inhibition: Enzyme inhibition occurs when a compound binds to an enzyme and decreases its activity, leading to slower metabolism of its substrates. umlub.pl This can be reversible or irreversible. umlub.pl For the metabolic pathway involving this compound, the role of CYP2D6 makes it susceptible to specific inhibitors of this enzyme. An in-vitro study provided direct evidence for this phenomenon, showing that the formation of Desacetyl-O-demethyl-diltiazem was inhibited by quinidine, a potent and well-known CYP2D6 inhibitor. nih.gov Conversely, the reaction was not affected by erythromycin, an inhibitor of a different enzyme, CYP3A4. nih.gov This finding confirms the specific involvement of CYP2D6 in this metabolic step and highlights its potential for drug-drug interactions. nih.gov

Enzyme Induction: Enzyme induction is the process by which a substance increases the amount of a specific enzyme, typically by increasing the rate of its gene transcription. auckland.ac.nznih.gov This leads to an accelerated rate of metabolism for all substrates of the induced enzyme. auckland.ac.nz For example, certain drugs can act as inducers for major CYP enzymes like CYP1A2, CYP2B6, and CYP3A4. admescope.com While specific inducers targeting the O-demethylation pathway of diltiazem are not identified in the reviewed literature, the principle remains a critical aspect of drug metabolism. Induction would be expected to increase the clearance of this compound and related metabolites, potentially reducing their systemic exposure.

Table 4: Effects of Enzyme Modulation on Metabolism

Phenomenon Mechanism Effect on Enzyme Consequence for Substrate Metabolism Example
Inhibition Inhibitor molecule binds to the enzyme, reducing its catalytic function. umlub.pl Decreased Activity Decreased rate of metabolism, leading to higher substrate concentrations. auckland.ac.nz Quinidine inhibits the CYP2D6-mediated formation of a diltiazem metabolite. nih.gov

| Induction | Inducer molecule increases the synthesis of enzyme molecules. nih.gov | Increased Amount | Increased rate of metabolism, leading to lower substrate concentrations. auckland.ac.nz | Rifampicin is a well-known inducer of various CYP enzymes. nih.gov |

This table is generated based on established principles of enzyme inhibition and induction.

In Vitro Pharmacological Investigations of O Demethyldeacetyldiltiazem

Development and Application of In Vitro Assays for Investigating Biological Activities

The investigation of the biological activities of O-Demethyldeacetyldiltiazem, a metabolite of diltiazem (B1670644), relies on a variety of in vitro assays. These assays are crucial for understanding its pharmacological profile and are often adapted from methods used to study its parent compound, diltiazem.

High-performance liquid chromatography (HPLC) is a fundamental technique for the analysis of diltiazem and its metabolites, including this compound. scispace.comresearchgate.netresearchgate.net HPLC methods are developed and validated to quantify the compound in various biological matrices, such as plasma. researchgate.netresearchgate.net These methods often involve reversed-phase columns and specific mobile phases to achieve good separation and sensitivity. researchgate.net For instance, a mixture of acetonitrile, potassium dihydrogen phosphate (B84403) buffer, triethylamine, and methanol (B129727) has been used as a mobile phase for analyzing diltiazem and its metabolites. researchgate.net Spectrophotometry is another analytical method employed, particularly for dissolution testing of formulations. scispace.com

Cell-based assays are instrumental in determining the biological activity of this compound. Liver-derived cell lines like HepG2, Huh7, and HepaRG are frequently used to study the metabolism and potential toxicity of drugs and their metabolites. researchgate.net Transfected cell lines, such as human liver epithelial (THLE) cells expressing specific cytochrome P450 (CYP) enzymes, are particularly valuable for elucidating the metabolic pathways. For example, THLE cells expressing CYP2D6 have been used to investigate the O-demethylation of diltiazem and its metabolites. researchgate.net

Functional assays are employed to assess the pharmacological effects of this compound. These can include cellular proliferation assays, Ca2+ mobilization assays, and bioluminescence resonance energy transfer (BRET-2) assays. researchgate.net Such assays have been utilized to identify diltiazem and its metabolites as agonists at the ghrelin receptor. researchgate.net

Table 1: In Vitro Assays for this compound

Assay TypeApplicationKey Findings
High-Performance Liquid Chromatography (HPLC)Quantification in biological samplesEnables separation and measurement of this compound and other metabolites. scispace.comresearchgate.netresearchgate.net
SpectrophotometryDissolution testingUsed to determine the release of the compound from pharmaceutical formulations. scispace.com
Cell-Based Metabolism Assays (e.g., using transfected THLE cells)Elucidation of metabolic pathwaysIdentified the role of CYP2D6 in the O-demethylation of diltiazem metabolites. researchgate.net
Functional Assays (e.g., Ca2+ mobilization, BRET-2)Assessment of pharmacological activityRevealed agonist activity of diltiazem metabolites at the ghrelin receptor. researchgate.net

Mechanistic Studies of Cellular and Subcellular Interactions (Excluding Clinical Efficacy and Toxicity)

Mechanistic studies of this compound at the cellular and subcellular level focus on understanding how it interacts with cellular components to exert its pharmacological effects. As a metabolite of diltiazem, its primary mechanism is expected to be related to the modulation of calcium channels. cymitquimica.com

Diltiazem and its metabolites inhibit the influx of calcium ions across the cell membrane of cardiac and vascular smooth muscle cells. drugbank.comnih.gov This action is achieved by binding to L-type calcium channels. cymitquimica.com In vitro studies using isolated human atrial and ventricular myocardium have shown that diltiazem suppresses muscle tension in a manner consistent with calcium channel blockade. drugbank.com

The metabolism of diltiazem, leading to the formation of this compound, is a key aspect of its cellular interaction. This process primarily occurs in the liver and involves cytochrome P450 enzymes. nih.gov In vitro studies with transfected human liver epithelial cells have specifically implicated CYP2D6 in the O-demethylation of diltiazem metabolites. researchgate.net The interaction with these enzymes is a critical cellular event that determines the concentration and activity of the metabolites.

Furthermore, studies have explored the interactions of diltiazem and its metabolites with other cellular targets. For instance, diltiazem and several of its metabolites, which would include the metabolic pathway leading to this compound, have been identified as agonists at the ghrelin receptor (GHSR1a). researchgate.net This finding suggests that the cellular and subcellular interactions of diltiazem metabolites may be more complex than initially thought, extending beyond calcium channel modulation.

The subcellular location of these interactions is also of interest. The binding to L-type calcium channels occurs at the cell membrane. drugbank.com The metabolic conversion of diltiazem occurs within the endoplasmic reticulum of liver cells, where CYP enzymes are located. nih.govdtu.dk The subsequent actions of the metabolites could then occur at various subcellular locations depending on their specific targets.

Analysis of Receptor Binding and Modulatory Effects in Isolated Systems

The analysis of receptor binding and the modulatory effects of this compound in isolated systems are essential for characterizing its pharmacological profile. These studies typically utilize radioligand binding assays and functional assays on isolated cells or membranes. sygnaturediscovery.comspringernature.com

Beyond its interaction with calcium channels, research has shown that diltiazem and its metabolites can modulate other receptor systems. A key finding is their activity as agonists at the ghrelin receptor (GHSR1a). researchgate.net Functional assays, such as Ca2+ mobilization and bioluminescence resonance energy transfer (BRET-2) assays, have demonstrated that several diltiazem metabolites are partial agonists at this receptor. researchgate.net The potency of these metabolites was found to vary, with some being more potent than the parent drug, diltiazem. researchgate.net

Table 2: Receptor Interactions of Diltiazem and its Metabolites in Isolated Systems

ReceptorType of InteractionAssay UsedFinding
L-type Calcium ChannelAntagonismNot specified in resultsPrimary mechanism of action for diltiazem and its metabolites. cymitquimica.com
Ghrelin Receptor (GHSR1a)AgonismCa2+ mobilization, BRET-2Diltiazem and several metabolites act as partial agonists. researchgate.netresearchgate.net

Assessment of Target Engagement in Cell-Based Models

Assessing target engagement in cell-based models is a critical step in drug discovery and development, confirming that a compound interacts with its intended target within a cellular environment. catapult.org.uk For this compound, this would primarily involve demonstrating its interaction with L-type calcium channels in intact cells.

Several methods can be used to assess target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. researchgate.net This method allows for the validation and quantification of drug-target interactions in cells and even tissue samples. researchgate.net Another approach is the use of reporter-based assays, such as the InCELL Pulse assay, which utilizes enzyme fragment complementation to detect target engagement. nih.gov

Fluorescence-based methods, including Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), are also valuable for studying target engagement. nih.gov These techniques can provide real-time information on the interaction between a drug and its target within living cells. For example, BRET-2 assays have been successfully used to demonstrate the engagement of diltiazem metabolites with the ghrelin receptor. researchgate.net

In the context of this compound, a cell-based model expressing L-type calcium channels could be used. The engagement of the compound with these channels could be measured by observing a downstream functional effect, such as a change in intracellular calcium concentration, or by using a direct binding assay like CETSA. Similarly, to confirm engagement with the ghrelin receptor, cell lines expressing this receptor would be treated with this compound, and the resulting activation of the receptor would be measured using techniques like BRET or Ca2+ mobilization assays. researchgate.netresearchgate.net

The ability to demonstrate target engagement in a cellular context provides crucial evidence that the compound can reach its site of action and interact with its target with the intended mechanism. catapult.org.uk

Comparative Metabolism of O Demethyldeacetyldiltiazem Across Biological Systems

Interspecies Differences in O-Demethyldeacetyldiltiazem Metabolism

The biotransformation of diltiazem (B1670644) is complex, involving several enzymatic pathways, including deacetylation, N-demethylation, and O-demethylation. nih.gov The resulting metabolites, including this compound, can have pharmacological activity and their formation and subsequent elimination can vary significantly between species.

Hepatic microsomes are a key in vitro tool for studying drug metabolism as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs.

Studies comparing diltiazem metabolism in liver microsomes from different species have revealed significant differences. For instance, diltiazem deacetylase activity is prominent in rat liver and small intestine microsomes but is not detected in microsomes from humans, monkeys, dogs, or mice. researchgate.net This highlights a major species-specific metabolic pathway. The enzyme responsible for this in rats has been identified as a carboxylesterase, Ces2a. researchgate.net

Table 1: Comparative Diltiazem Metabolism in Hepatic Microsomes

Species Major Metabolic Pathways Key Enzymes Involved (if identified) Reference
Human N-demethylation, Deacetylation CYP3A4 (N-demethylation) researchgate.netnih.gov
Rat Deacetylation, Oxidative deamination Ces2a (Deacetylation), Cytochrome P-450 researchgate.netsemanticscholar.org
Dog N-demethylation, Deacetylation, O-demethylation Not specified nih.gov
Mouse N-demethylation Not specified nih.gov
Monkey N-demethylation, Deacetylation Not specified researchgate.net

This table summarizes the major metabolic pathways of the parent drug diltiazem, which provides context for the formation of its metabolites.

Interspecies differences in metabolism are also evident in other biological matrices. In humans, N-desmethyl diltiazem is the most abundant metabolite found in both plasma and urine. researchgate.net The N-oxide and O-demethylated desacetyl diltiazem are observed as minor metabolites. researchgate.net

In rats, there is a significant first-pass effect, and the plasma concentration of the unchanged drug is very low after oral administration. nih.gov This suggests extensive metabolism in the liver and potentially the intestine. The distribution of diltiazem and its metabolites is widespread in rat tissues. nih.gov

Studies in dogs also show extensive metabolism of diltiazem, with metabolites being excreted in both urine and feces, indicating biliary excretion. nih.gov

Table 2: Predominant Diltiazem Metabolites in Plasma and Urine

Species Predominant Metabolite(s) Reference
Human N-desmethyl diltiazem researchgate.net
Rat Not specified in provided abstracts
Dog Not specified in provided abstracts

In Vitro-In Vivo Extrapolation Methodologies for Metabolic Scaling

In vitro-in vivo extrapolation (IVIVE) is a mathematical approach used to predict the in vivo pharmacokinetic parameters of a drug from in vitro data. researchgate.net This is a critical step in drug development for predicting human pharmacokinetics before clinical trials.

For drugs that are eliminated primarily by hepatic metabolism, IVIVE often involves scaling in vitro metabolic clearance data from hepatocytes or liver microsomes to predict in vivo hepatic clearance. escholarship.orgwuxiapptec.com However, the success of IVIVE can be limited by several factors, including suboptimal in vitro assay conditions and inaccuracies in scaling factors. escholarship.org

For diltiazem, a linear IVIVC (in vitro-in vivo correlation) has been demonstrated for both the parent drug and its metabolite, desacetyl diltiazem, suggesting that in vitro dissolution data can be predictive of in vivo absorption and metabolism. researchgate.netnih.gov This type of correlation can be particularly useful for drugs with active metabolites. nih.gov

Influence of Physiological Factors on Interspecies Metabolic Variability

Several physiological factors contribute to the observed interspecies differences in metabolism. These include:

Enzyme expression and activity: The types and levels of metabolic enzymes, particularly CYPs and carboxylesterases, can vary significantly between species. nih.gov For example, the high expression of Ces2a in rats leads to a different metabolic profile for diltiazem compared to humans. researchgate.net

Genetic polymorphisms: Variations in the genes encoding metabolic enzymes can lead to interindividual and interspecies differences in drug metabolism. nih.gov For instance, polymorphisms in the CYP2D6 gene can affect the O-demethylation of diltiazem. researchgate.netnih.gov

Physiological conditions: Factors such as age, sex, and disease state can influence drug metabolism. For example, diltiazem metabolism can be altered in patients with liver failure. nih.gov

Protein binding: The extent of plasma protein binding can affect the amount of free drug available for metabolism. Diltiazem is 70% to 80% bound to plasma proteins in humans. nih.gov

The interplay of these factors results in the diverse metabolic profiles of drugs like diltiazem and its metabolites across different species, underscoring the importance of comparative metabolic studies in preclinical drug development. nih.gov

Cellular and Subcellular Transport Mechanisms of O Demethyldeacetyldiltiazem

Investigation of Passive Membrane Permeability and Diffusion Across Biological Membranes

The process of passive diffusion is driven by the concentration gradient, with molecules moving from an area of higher concentration to one of lower concentration without the need for cellular energy. The efficiency of this process is often predicted by a compound's partition coefficient (LogP), which quantifies its lipophilicity. Generally, a higher LogP value corresponds to greater membrane permeability.

Factors Influencing Passive Permeability of Diltiazem (B1670644) Metabolites:

PropertyInfluence on Passive DiffusionExpected Characteristic for O-Demethyldeacetyldiltiazem
Lipophilicity Higher lipophilicity generally leads to increased passive diffusion across the lipid bilayer.As a metabolite of the lipophilic drug diltiazem, it is expected to retain significant lipophilicity.
Molecular Size Smaller molecules typically diffuse more readily across cell membranes.The molecular weight is similar to diltiazem, suggesting comparable size-related diffusion characteristics.
Ionization State (pKa) The charge of a molecule at physiological pH affects its ability to cross the nonpolar lipid membrane. Uncharged species are more permeable.The ionization state will influence its ability to passively diffuse.

Elucidation of Active Transport Mechanisms and Role of Transporter Proteins

Active transport, a process that requires energy to move substances against their concentration gradient, plays a crucial role in the disposition of many drugs and their metabolites. For diltiazem and its metabolites, the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), has been identified as a key player. nih.gov

Diltiazem itself is a known substrate and inhibitor of P-gp. medex.com.bd Research has demonstrated that the primary metabolite of diltiazem, desacetyl-diltiazem (M1), is also subject to P-gp-mediated efflux. nih.gov In an in vitro study using rat jejunum, the efflux of M1 from the serosal to the luminal side was significantly higher than in the opposite direction, a hallmark of active transport by P-gp. nih.gov This efflux could be inhibited by verapamil, another P-gp substrate, further confirming the role of this transporter. nih.gov Given the structural similarity, it is highly probable that this compound is also a substrate for P-gp and potentially other efflux transporters like those in the Multidrug Resistance-Associated Protein (MRP) family.

Key Transporters in the Disposition of Diltiazem and its Metabolites:

TransporterFamilyFunctionRole in Transport of Diltiazem Metabolites
P-glycoprotein (P-gp/ABCB1) ABC TransporterEfflux of a wide range of xenobiotics from cells.Diltiazem and its metabolite desacetyl-diltiazem are confirmed substrates. nih.govdrugbank.com It is likely this compound is also a substrate.
Multidrug Resistance-Associated Proteins (MRPs) ABC TransporterEfflux of organic anions and other compounds.Potential involvement in the transport of diltiazem metabolites, though direct evidence for this compound is lacking.

Studies on Intracellular Distribution and Subcellular Compartmentalization

The intracellular fate of a drug or its metabolite following its transport across the cell membrane is critical to its pharmacological activity and potential toxicity. The distribution of a compound within the cell is influenced by its affinity for various subcellular organelles and macromolecules.

Specific studies detailing the intracellular distribution and subcellular compartmentalization of this compound are scarce. However, the lipophilic nature of diltiazem and its metabolites suggests they can distribute into various cellular compartments. The parent drug, diltiazem, is known to be 70% to 80% bound to plasma proteins, which can influence its distribution. nih.govfda.gov The extent of protein binding for this compound would similarly affect its free concentration and subsequent intracellular distribution.

Potential sites of accumulation within the cell could include the endoplasmic reticulum, where drug-metabolizing enzymes are located, and mitochondria, due to their membrane potential. Further research is required to delineate the specific subcellular localization of this compound.

Development and Application of Cellular Models for Transport Mechanism Research

In vitro cell culture models are indispensable tools for investigating the transport mechanisms of drugs and their metabolites. These models provide a controlled environment to study passive permeability and the activity of specific transporters.

Commonly Used Cellular Models in Drug Transport Studies:

Caco-2 cells: This human colon adenocarcinoma cell line is widely used as a model of the intestinal epithelium. youtube.comyoutube.com When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express various transporters, including P-gp, making them suitable for studying the intestinal absorption and efflux of compounds. youtube.comnih.gov

MDCK cells: The Madin-Darby canine kidney cell line is another popular model for studying drug transport. nih.govnih.gov These cells form tight, polarized monolayers and can be transfected to express specific human transporters, allowing for the investigation of the role of individual transporters in the disposition of a drug or metabolite. nih.govnih.gov

While there are no specific published studies that have utilized these models to investigate the transport of this compound, they represent the standard methodologies that would be employed for such research. Studies on the parent drug, diltiazem, have been conducted using these systems to elucidate its transport characteristics. nih.gov

Advanced Research Perspectives and Methodological Innovations in O Demethyldeacetyldiltiazem Studies

Application of "Omics" Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research

"Omics" technologies offer a holistic view of biological systems by enabling the large-scale study of molecules. biobide.com For a metabolite like O-Demethyldeacetyldiltiazem, these technologies are invaluable for moving beyond simple identification to understanding its systemic impact.

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological system. biobide.com In the context of this compound research, metabolomics can be used to create a detailed profile of all related metabolites following the administration of diltiazem (B1670644). This allows researchers to understand the complete metabolic fate of the parent drug and identify any previously unknown metabolic products. Advanced analytical techniques like mass spectrometry are central to these investigations. nih.gov By comparing the metabolomic profiles of individuals with different metabolic capacities (e.g., poor vs. extensive metabolizers), researchers can gain insights into the functional consequences of variations in metabolite levels. nih.gov Furthermore, metabolomics aids in understanding the broader metabolic pathways and cellular processes affected by the presence of the drug and its metabolites. biobide.commdpi.com

Proteomics: Proteomics involves the large-scale study of proteins. biobide.com In this compound research, proteomics can identify and quantify the expression levels of enzymes responsible for its formation, such as cytochrome P450s. nih.gov This is crucial for understanding inter-individual variability in drug metabolism. Proteomic analyses can also reveal changes in protein expression in response to the drug or its metabolites, providing insights into mechanisms of action or potential toxicity. mdpi.com For instance, a proteomics study on the effects of a supplemented diet on hypertensive rats identified alterations in proteins related to protease activity, which is relevant to cardiovascular health. mdpi.com Such approaches could be adapted to investigate the specific effects of this compound on cardiovascular and hepatic tissues.

The integration of metabolomic and proteomic data, often referred to as multi-omics, provides a more comprehensive understanding of the drug's disposition and effects. mdpi.commdpi.com This integrated approach can help to identify novel biomarkers for drug efficacy or toxicity and to elucidate complex drug-body interactions. biobide.com

"Omics" TechnologyApplication in this compound ResearchKey Insights
Metabolomics Comprehensive profiling of diltiazem metabolites.Identification of all metabolic products, understanding of metabolic fate, and effects on cellular pathways. biobide.commdpi.com
Proteomics Identification and quantification of metabolizing enzymes and other affected proteins.Understanding inter-individual variability, mechanisms of action, and potential toxicity. mdpi.comnih.govmdpi.com
Multi-omics Integrated analysis of metabolomic and proteomic data.Comprehensive view of drug disposition, identification of novel biomarkers. biobide.commdpi.commdpi.com

Utilization of Computational and In Silico Modeling for Metabolic Pathway Prediction and Analysis

Computational and in silico models have become indispensable tools in modern drug development and metabolism research, offering the ability to predict and analyze metabolic pathways, thereby reducing the reliance on extensive experimental work. news-medical.netresearchgate.net

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the absorption, distribution, metabolism, and excretion (ADME) of a drug. simulations-plus.com These models can simulate the concentration-time profiles of a parent drug and its metabolites, including this compound, in various tissues. simulations-plus.comnih.gov For diltiazem, PBPK models have been used to explore drug-drug interactions by simulating the effects of diltiazem and its metabolites on the activity of enzymes like CYP3A4. simulations-plus.com Such models incorporate in vitro data on enzyme kinetics and in silico predictions of physicochemical properties to forecast in vivo behavior. simulations-plus.com

Metabolic Pathway Prediction: In silico tools can predict the likely metabolic fate of a drug molecule. news-medical.net These models use algorithms based on known biochemical transformations and enzyme substrate specificities to identify potential sites of metabolism on the drug's structure and predict the resulting metabolites. news-medical.netnih.gov Recent advances include the use of deep learning and transformer-based models that can directly translate a parent molecule's structure into its likely metabolites with increasing accuracy. nih.govbohrium.com These tools can help researchers anticipate the formation of this compound and other metabolites, guiding subsequent experimental identification and characterization efforts. news-medical.net

Molecular Docking and Quantum Chemistry: These methods provide detailed insights into the interactions between a drug or metabolite and the active site of a metabolizing enzyme. Molecular docking can predict the binding affinity and orientation of a compound within an enzyme, helping to identify which enzymes are likely responsible for its metabolism. Quantum chemistry calculations can further refine these predictions by modeling the electronic-level details of the metabolic reaction.

The use of these computational approaches accelerates the drug development process by allowing for early-stage screening of compounds for desirable metabolic properties and by providing a mechanistic framework for understanding observed experimental results. researchgate.netmdpi.com

Modeling ApproachApplication in this compound ResearchKey Benefits
PBPK Modeling Simulating the pharmacokinetics of diltiazem and its metabolites.Prediction of tissue concentrations, assessment of drug-drug interactions. simulations-plus.comnih.gov
Metabolic Pathway Prediction In silico identification of potential metabolites.Guidance for experimental studies, early risk assessment. news-medical.netnih.gov
Molecular Docking Predicting interactions with metabolizing enzymes.Identification of key enzymes, mechanistic insights.

Integration of Genetic Engineering and Gene Editing Approaches in Enzyme and Pathway Studies

Genetic engineering and gene editing technologies, particularly CRISPR-Cas9, have revolutionized the study of drug metabolism by allowing for precise manipulation of the genes encoding metabolizing enzymes. frontiersin.orgnih.gov

Investigating Specific Enzyme Roles: The metabolism of diltiazem is complex, involving multiple cytochrome P450 enzymes. nih.govresearchgate.net Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug response and metabolite formation. nih.govnih.gov By using gene editing to knock out or modify specific enzyme-encoding genes in cellular models, researchers can definitively determine the role of each enzyme in the formation of this compound. frontiersin.org For example, studies have investigated the impact of CYP2D6 genetic polymorphisms on the pharmacokinetics of diltiazem and its metabolites, revealing that individuals with deficient CYP2D6 activity have significantly higher exposure to certain active metabolites. nih.gov

Humanized Cellular Models: Engineered cell lines that express specific human drug-metabolizing enzymes are valuable tools. researchgate.net These cell lines can be used to study the metabolism of a drug by a single, specific human enzyme in a controlled environment, overcoming the limitations of inter-species differences seen in animal models. researchgate.net This approach is critical for accurately predicting human metabolism and identifying human-specific metabolites.

Modulating Metabolic Pathways: Beyond studying individual enzymes, gene editing can be used to modulate entire metabolic pathways to enhance or decrease the production of specific metabolites. nih.govresearchgate.net This has significant applications in biotechnology for producing valuable compounds but can also be adapted in a research context to generate sufficient quantities of a specific metabolite, like this compound, for further pharmacological and toxicological testing. The development of AI tools like CRISPR-GPT is further accelerating the design and execution of these complex gene-editing experiments. news-medical.net

The application of these genetic tools provides a level of precision that was previously unattainable, allowing for a clear elucidation of the genetic factors that influence the metabolism of drugs like diltiazem. frontiersin.orgacs.org

Development of Novel In Vitro Systems for Complex Metabolic Investigations

While traditional in vitro systems like liver microsomes and hepatocytes have been the cornerstone of metabolism studies, they have limitations in fully replicating the complexity of the in vivo environment. nih.govresearchgate.net Consequently, there is a significant drive toward developing more advanced and physiologically relevant in vitro models. labcorp.com

3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more closely mimic the structure and function of native tissues compared to traditional 2D cultures. nih.gov Liver organoids, for example, can maintain the expression and activity of drug-metabolizing enzymes for longer periods, allowing for more accurate predictions of long-term drug metabolism and toxicity.

Organ-on-a-Chip (OOC) Models: OOC technology involves creating microfluidic devices that contain living cells in a system that simulates the physiological environment of an organ. nih.gov A "liver-on-a-chip" can be used to study drug metabolism in a dynamic system that includes physiological fluid flow and cell-cell interactions. More complex, multi-organ-on-a-chip systems can model the interplay between different organs, such as the gut and the liver, to investigate the first-pass metabolism of orally administered drugs like diltiazem. nih.gov These advanced models are crucial for improving the prediction of drug efficacy and minimizing toxicity, and they support the "3Rs" principle of replacing, reducing, and refining the use of animal testing. nih.gov

Co-culture Systems: These systems involve culturing two or more different cell types together to better replicate the cellular interactions that occur in vivo. For example, co-culturing hepatocytes with other liver cell types can enhance their metabolic competence and longevity.

These novel in vitro systems provide a more accurate and predictive platform for studying the complex metabolic pathways involved in the formation of this compound, bridging the gap between traditional in vitro assays and clinical studies. nih.govlabcorp.com

In Vitro SystemDescriptionAdvantages for Metabolite Research
3D Cell Cultures/Organoids Cells grown in a three-dimensional structure.More closely mimics tissue architecture and function, longer-term viability. nih.gov
Organ-on-a-Chip (OOC) Microfluidic devices with living cells simulating organ function.Dynamic environment, ability to model multi-organ interactions (e.g., gut-liver). nih.gov
Co-culture Systems Culturing multiple cell types together.Replicates cellular interactions, enhances metabolic competence of cells.

Q & A

Q. How should conflicting literature on O-Demethyldeacetyldiltiazem’s mechanism of action be addressed in a review paper?

  • Answer : Systematically categorize studies by experimental design (e.g., in vitro vs. in vivo), dose ranges, and model systems. Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Highlight methodological limitations (e.g., lack of blinding) as potential sources of bias .

Data Presentation Guidelines

  • Tables/Figures : Use SI units and state symbols in equations (e.g., t1/2=4.2h±0.3t_{1/2} = 4.2 \, \text{h} \pm 0.3). Avoid redundant graphs; prioritize scatterplots with regression lines for dose-response data .
  • Literature Review : Cite primary sources (e.g., Journal of Medicinal Chemistry) over reviews. Use tools like EndNote for citation management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.